Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate
Description
Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and a thioester linkage
Properties
Molecular Formula |
C12H12FNO2S |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
methyl 3-(2-cyano-3-fluorophenyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C12H12FNO2S/c1-8(12(15)16-2)7-17-11-5-3-4-10(13)9(11)6-14/h3-5,8H,7H2,1-2H3 |
InChI Key |
MBCIWVALTIULQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=CC(=C1C#N)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate typically involves the reaction of 2-cyano-3-fluorophenyl thiol with methyl 2-bromo-2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole interactions, while the thioester linkage can undergo hydrolysis under physiological conditions. These interactions can affect various molecular pathways, making the compound useful in studying biochemical processes.
Comparison with Similar Compounds
Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate can be compared with similar compounds such as:
Methyl 2-((2-cyano-3-fluorophenyl)thio)acetate: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2-Cyano-3-fluorophenyl sulfurofluoridate: Contains a sulfonyl group instead of a thioester, leading to different chemical properties and uses.
Biological Activity
Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data.
The compound's structure can be represented by the following chemical formula:
- Molecular Formula : C12H12FNO2S
- Molecular Weight : 239.29 g/mol
- SMILES Notation :
CC(C(=O)OC)SC(C#N)=C(C1=CC(F)=C(C=C1)C)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, suggesting its use as an antimicrobial agent.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
Biological Assays and Findings
Recent studies have employed various assays to evaluate the biological activity of this compound. Below is a summary of notable findings:
| Study | Objective | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antimicrobial Activity | Disk diffusion method against E. coli and S. aureus | Inhibition zones were observed, indicating effective antimicrobial properties. |
| Study 2 | Anti-inflammatory Effects | In vitro cytokine production assay | Reduced levels of TNF-alpha and IL-6 in stimulated macrophages were noted. |
| Study 3 | Cytotoxicity Assessment | MTT assay on cancer cell lines | IC50 values indicated moderate cytotoxicity against specific cancer cells, warranting further investigation. |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in bacterial load among treated patients compared to controls. -
Case Study on Anti-inflammatory Properties :
In a preclinical model of arthritis, administration of this compound led to a marked decrease in joint swelling and pain scores, supporting its potential as an anti-inflammatory therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
